ARRY-382 - 1313407-95-2

ARRY-382

Catalog Number: EVT-2602918
CAS Number: 1313407-95-2
Molecular Formula: C32H36N8O2
Molecular Weight: 564.694
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARRY-382 (c-Fms-IN-12) is a potent, highly selective, orally bioavailable small molecule inhibitor of colony-stimulating factor-1 receptor (CSF1R) []. CSF1R is a tyrosine kinase receptor that plays an essential role in the differentiation and regulation of macrophages []. ARRY-382 acts by binding to and inhibiting the activity of CSF1R, thereby disrupting colony-stimulating factor 1 (CSF1) signaling []. This disruption of signaling has implications for the tumor microenvironment, where tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells contribute to immune escape mechanisms []. ARRY-382 has been investigated as a potential antineoplastic agent due to its ability to inhibit tumor cell proliferation in cells overexpressing CSF1R [].

Applications

Cancer Research:

  • Advanced or Metastatic Cancers: Phase 1 studies have shown ARRY-382 to be generally well tolerated in patients with advanced or metastatic cancers, with promising pharmacodynamic activity indicating significant CSF1R inhibition at tolerated doses [].
  • Pancreatic Ductal Adenocarcinoma (PDA): ARRY-382 in combination with pembrolizumab has been explored in a Phase 1b/2 study for PDA, demonstrating acceptable tolerability, though limited clinical benefit was observed [].
  • Ovarian Cancer: Preclinical studies suggest potential benefits of combining ARRY-382 with other therapeutic agents for treating platinum-resistant ovarian cancer [].
  • Chronic Lymphocytic Leukemia (CLL): Studies have shown that ARRY-382 demonstrates preclinical activity in primary CLL patient samples by targeting CD14-expressing monocytes within the CLL microenvironment and depriving leukemia cells of extrinsic support signals [].
  • Acute Myeloid Leukemia (AML): ARRY-382 has demonstrated potential in targeting AML by disrupting the tumor microenvironment. Studies suggest that it eliminates the supportive microenvironment provided by CD14/CSF1R-expressing cells, leading to leukemia cell death [].

Combination Therapies:

  • Pembrolizumab: Combined with pembrolizumab, a PD-1 inhibitor, ARRY-382 has shown acceptable tolerability in clinical trials for various advanced solid tumors, although further research is needed to determine its efficacy [].
  • Idelalisib and Ibrutinib: In CLL, combining ARRY-382 with idelalisib (PI3kδ inhibitor) or ibrutinib (BTK inhibitor) has demonstrated significant synergistic effects in disrupting both intrinsic tumor cell signaling and extrinsic support signals from the microenvironment [].

Properties

CAS Number

1313407-95-2

Product Name

ARRY-382

IUPAC Name

N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide

Molecular Formula

C32H36N8O2

Molecular Weight

564.694

InChI

InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41)

InChI Key

JUPOTOIJLKDAPF-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.